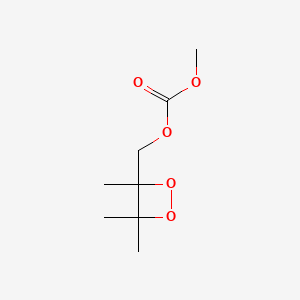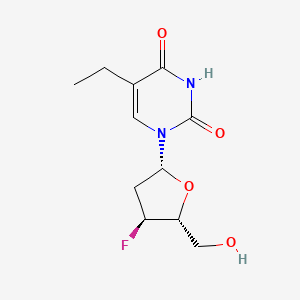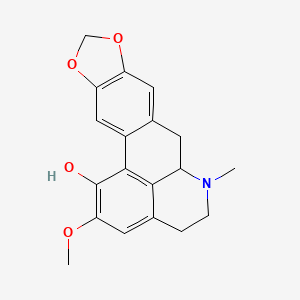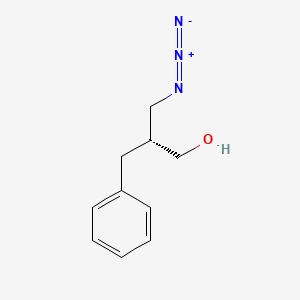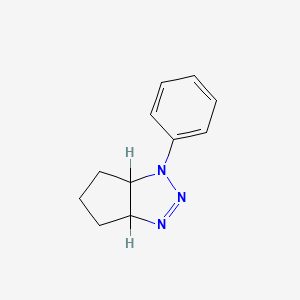
1-Phenyl-1,3a,4,5,6,6a-hexahydrocyclopenta(d)(1,2,3)triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1,3a,4,5,6,6a-hexahydrocyclopenta(d)(1,2,3)triazole is a heterocyclic compound featuring a triazole ring fused with a cyclopentane ring and substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1,3a,4,5,6,6a-hexahydrocyclopenta(d)(1,2,3)triazole typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a phenyl-substituted hydrazine, with a cyclopentanone derivative. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the triazole ring.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any unsaturated bonds, leading to the formation of the hexahydrocyclopenta(d)(1,2,3)triazole structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the cyclization and hydrogenation reactions are carried out sequentially.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability. This method allows for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1,3a,4,5,6,6a-hexahydrocyclopenta(d)(1,2,3)triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in further hydrogenated products.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)
Major Products
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Fully hydrogenated triazole derivatives.
Substitution Products: Phenyl-substituted derivatives with nitro or halogen groups.
Scientific Research Applications
1-Phenyl-1,3a,4,5,6,6a-hexahydrocyclopenta(d)(1,2,3)triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Phenyl-1,3a,4,5,6,6a-hexahydrocyclopenta(d)(1,2,3)triazole exerts its effects depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The triazole ring can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,2,3-triazole: Lacks the cyclopentane ring, making it structurally simpler.
1-Phenyl-1,2,4-triazole: Contains a different arrangement of nitrogen atoms in the triazole ring.
Cyclopentane derivatives: Compounds with similar cyclopentane structures but different substituents.
Uniqueness
1-Phenyl-1,3a,4,5,6,6a-hexahydrocyclopenta(d)(1,2,3)triazole is unique due to its fused ring system, which imparts distinct chemical and physical properties
Properties
CAS No. |
3523-51-1 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]triazole |
InChI |
InChI=1S/C11H13N3/c1-2-5-9(6-3-1)14-11-8-4-7-10(11)12-13-14/h1-3,5-6,10-11H,4,7-8H2 |
InChI Key |
OEZUMGJJZUYOPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)N(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


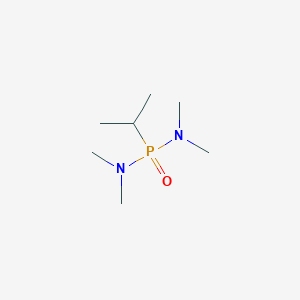
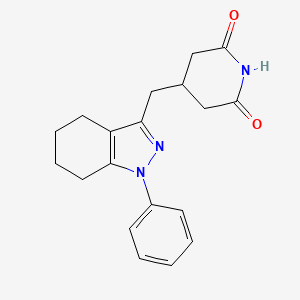

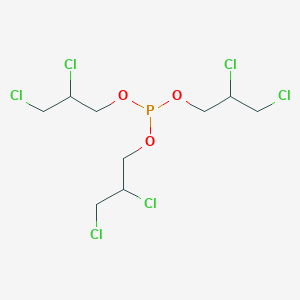
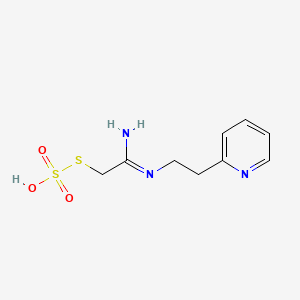
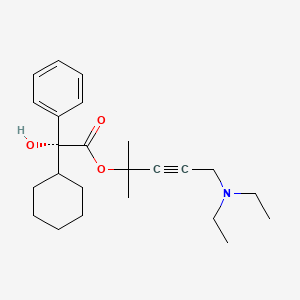

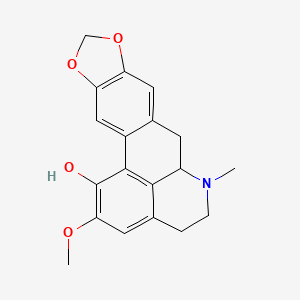
![[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate](/img/structure/B12790145.png)
